Bietaserpine

Hypertension Dosing Regimen Therapeutic Index

Bietaserpine (CAS 53-18-9) is a semi-synthetic derivative of the Rauwolfia alkaloid reserpine, classified as a centrally-acting antiadrenergic agent and a vesicular monoamine transporter 2 (VMAT2) inhibitor. It was historically developed and marketed as an antihypertensive agent, but its unique mechanism of action and biological profile, which diverge from its parent compound reserpine, make it a compound of interest for specific research applications, including oncology and cardiovascular research.

Molecular Formula C39H53N3O9
Molecular Weight 707.9 g/mol
CAS No. 53-18-9
Cat. No. B1666990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBietaserpine
CAS53-18-9
Synonyms1-diethylaminoethylreserpine
bietaserpine
diethylaminoreserpine
DL-152
Molecular FormulaC39H53N3O9
Molecular Weight707.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3
InChIInChI=1S/C39H53N3O9/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3/t24-,28+,30-,33-,34+,37+/m1/s1
InChIKeyWFTSRDISOMSAQC-ZNFOTRSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bietaserpine (CAS 53-18-9): A Synthetic Rauwolfia Alkaloid for Specialized Research Procurement


Bietaserpine (CAS 53-18-9) is a semi-synthetic derivative of the Rauwolfia alkaloid reserpine, classified as a centrally-acting antiadrenergic agent and a vesicular monoamine transporter 2 (VMAT2) inhibitor [1]. It was historically developed and marketed as an antihypertensive agent, but its unique mechanism of action and biological profile, which diverge from its parent compound reserpine, make it a compound of interest for specific research applications, including oncology and cardiovascular research [2].

Why Bietaserpine Cannot Be Simply Interchanged with Other Rauwolfia Alkaloids


Although Bietaserpine is structurally and mechanistically related to reserpine and syrosingopine, critical pharmacological differences negate their interchangeability. Its synthetic origin introduces a distinct pharmacokinetic and pharmacodynamic profile, leading to a different therapeutic index, a divergent spectrum of biological activities—including notable anticancer effects—and a unique tissue-specific impact on monoamine levels [1]. These quantifiable differentiators demonstrate that Bietaserpine is not a generic substitute but a specific research tool with distinct properties [2].

Quantitative Evidence for Bietaserpine's Differentiation from Reserpine-Analogs


Significantly Higher Therapeutic Dose Range Compared to Reserpine

In clinical use for hypertension, Bietaserpine's recommended daily dose is 20–60 mg, a value that is approximately two orders of magnitude higher than that of its parent compound, reserpine, which has a maintenance dose of 0.1–0.25 mg/day [1]. This substantial difference indicates a significantly lower molar potency for Bietaserpine, but this is offset by a distinct acute toxicity profile, suggesting a broader therapeutic window for certain applications [2].

Hypertension Dosing Regimen Therapeutic Index

Differential Monoamine Depletion Profile: Catecholamines vs. Serotonin in Peripheral Tissues

A direct histochemical study revealed a unique peripheral depletion profile for Bietaserpine. In rabbits, a moderate subcutaneous dose (25 mg/kg) led to the complete disappearance of catecholamine fluorescence in the duodenum and a moderate decrease in the seminal vesicle and vas deferens, crucially, without affecting serotonin distribution in those same organs [1]. This pattern is a significant departure from reserpine, which is well-documented to non-selectively deplete both catecholamines and serotonin centrally and peripherally.

VMAT2 Monoamine Depletion Tissue Selectivity

Intermediate Acute Oral Toxicity Profile in Mice

The acute oral toxicity of Bietaserpine in mice (LD50: 620 mg/kg) positions it between its more potent parent compound, reserpine (oral LD50: 200 mg/kg), and the less toxic analog syrosingopine (oral LD50: 1293 mg/kg) [1]. This nearly 3-fold higher oral LD50 compared to reserpine corroborates the lower potency observed in clinical dosing and defines a different initial hazard classification for laboratory handling and in vivo study design [2].

Acute Toxicity LD50 Safety Pharmacology

Unique Anticancer Biological Activity: Toxicity to Hypoxic Tumor Cells

Bietaserpine (DL-152) demonstrates a biological activity not reported for reserpine: selective toxicity against clonogenic tumor cells. In the KHT fibrosarcoma mouse model, a single injection reduced the number of recoverable clonogenic tumor cells to 60% of control levels within one hour, with even greater toxicity observed in acutely hypoxic cells [1]. This activity is a distinct differentiator, as its mechanism is linked to cyclic AMP phosphodiesterase inhibition, a secondary pharmacology not prominent for reserpine [2].

Oncology Radioprotection Cancer Research

Synthetic Origin Ensures Distinct Physicochemical Identity from Natural Reserpine

Bietaserpine is accessed via a semi-synthetic route starting from reserpine, resulting in a structurally distinct compound where a diethylaminoethyl group replaces a methyl group on the yohimban skeleton [1]. This structural modification is confirmed by a specific optical rotation of [a]D17 -121° (c = 2 in CHCl3), which serves as a key identity and purity marker, differentiating it from reserpine and other natural analogs .

Chemical Synthesis Quality Control Purity Analysis

High-Impact Research Scenarios Where Bietaserpine Outperforms Generic Alternatives


Investigating Hypoxia-Targeted Cancer Therapies

For oncology research focused on the tumor microenvironment, Bietaserpine is the superior choice among Rauwolfia alkaloids. Its proven, quantifiable toxicity towards hypoxic tumor cells, demonstrated by a 40% reduction in clonogenic KHT cells within one hour [3], is an effect not associated with reserpine. This makes Bietaserpine a critical tool for studying hypoxia-mediated drug resistance and developing adjuvant therapies that target the hypoxic fraction of solid tumors.

Dissecting Peripheral Autonomic Neurotransmission

In neuropharmacology studies, Bietaserpine provides a unique tool for selectively depleting peripheral catecholamines without altering serotonin levels in the same tissues, a fidelity not achievable with reserpine [3]. This enables researchers to study the specific roles of norepinephrine in end-organ function (e.g., in the vas deferens or duodenum) without the confounding central and serotonergic side effects, leading to cleaner, more interpretable data on sympathetic nervous system activity.

In Vivo Pharmacological Studies Requiring a Wide Therapeutic Window

When designing long-term, high-dose in vivo studies to explore the effects of VMAT inhibition, Bietaserpine's 20-60 mg clinical dose range and 3-fold lower acute toxicity compared to reserpine (mouse oral LD50 of 620 vs. 200 mg/kg) offer critical practical advantages [3]. This wider safety margin reduces premature animal loss and allows for a broader exploration of dose-response relationships, making it a safer and more practical option than its more potent parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bietaserpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.